![molecular formula C11H14N2O4S3 B1583087 N-(3-bromophenyl)glycine CAS No. 42288-20-0](/img/structure/B1583087.png)
N-(3-bromophenyl)glycine
Overview
Description
“N-(3-bromophenyl)glycine” is a compound with the CAS Number: 42288-20-0 and a molecular weight of 230.06 . It is also known as 3-Bromophenylalanine. The IUPAC name for this compound is (3-bromoanilino)acetic acid .
Synthesis Analysis
While specific synthesis methods for “N-(3-bromophenyl)glycine” were not found, it’s worth noting that glycine can be synthesized from serine, threonine, choline, sarcosine (N-methyl glycine), glyoxylate, and as a by-product during the synthesis of l-carnitine .
Molecular Structure Analysis
The molecular formula of “N-(3-bromophenyl)glycine” is C8H8BrNO2 . The InChI Code for this compound is 1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) .
Physical And Chemical Properties Analysis
“N-(3-bromophenyl)glycine” has a molecular weight of 230.06 .
Scientific Research Applications
Bioluminescence Research
While not directly related to N-(3-bromophenyl)glycine , research in bioluminescence has seen the use of similar compounds for the photo-uncaging of small molecules. This has applications in bioluminescence-based photodynamic therapy (PDT) and neuronal control .
Tumor Energy Metabolism
Compounds structurally related to N-(3-bromophenyl)glycine , such as 3-bromopyruvate , have been studied for their potential as inhibitors of aerobic glycolysis in tumor cells. This research is crucial for developing targeted therapies for cancer treatment .
Mechanism of Action
Target of Action
It is known that bromophenyl compounds often interact with various enzymes and receptors in the body
Mode of Action
Bromophenyl compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation These reactions can lead to changes in the structure and function of the target molecules
Biochemical Pathways
N-(3-bromophenyl)glycine may potentially affect various biochemical pathways. Glycine, a component of N-(3-bromophenyl)glycine, is known to be involved in several metabolic pathways, including the glycine cleavage system
Result of Action
Bromophenyl compounds are known to induce various biological responses, depending on their specific targets and mode of action
Action Environment
The action, efficacy, and stability of N-(3-bromophenyl)glycine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
properties
IUPAC Name |
2-(3-bromoanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSUXIQYMOULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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